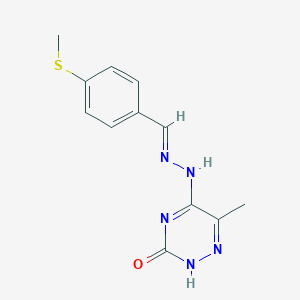![molecular formula C18H20N4O4S B254790 4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid, commonly known as OTAVA-BB 1203879, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of OTAVA-BB 1203879 is not fully understood. However, studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth and amyloid-beta aggregation. Additionally, OTAVA-BB 1203879 may disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
OTAVA-BB 1203879 has been shown to have various biochemical and physiological effects. In cancer cells, OTAVA-BB 1203879 has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, OTAVA-BB 1203879 has been shown to inhibit the formation of amyloid-beta plaques. Additionally, OTAVA-BB 1203879 has been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
OTAVA-BB 1203879 has several advantages for lab experiments, including its synthetic availability, high purity, and low toxicity. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Zukünftige Richtungen
Future research on OTAVA-BB 1203879 could focus on its potential applications in other fields, such as antiviral activity and anti-inflammatory activity. Additionally, further studies could investigate the mechanism of action of OTAVA-BB 1203879 and its potential as a therapeutic agent. Finally, research could focus on developing more stable and soluble forms of OTAVA-BB 1203879 for improved efficacy in lab experiments.
Synthesemethoden
OTAVA-BB 1203879 is synthesized by reacting 2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazole-4-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting compound is then deprotected to yield OTAVA-BB 1203879.
Wissenschaftliche Forschungsanwendungen
OTAVA-BB 1203879 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, OTAVA-BB 1203879 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neurodegenerative diseases, OTAVA-BB 1203879 has been studied for its potential to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer's disease. Additionally, OTAVA-BB 1203879 has shown promising results as an antimicrobial agent against various bacterial strains.
Eigenschaften
Produktname |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
|---|---|
Molekularformel |
C18H20N4O4S |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H20N4O4S/c23-15(19-10-5-9-16(24)25)12-14-17(26)21-18(27-14)22-20-11-4-8-13-6-2-1-3-7-13/h1-4,6-8,11,14H,5,9-10,12H2,(H,19,23)(H,24,25)(H,21,22,26)/b8-4+,20-11+ |
InChI-Schlüssel |
KITNTBCQLRWYJO-XGKIATIMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)

![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)


![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)